Ethyl 2,2-bis(2,4-dichlorophenoxy)acetate
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Overview
Description
Ethyl 2,2-bis(2,4-dichlorophenoxy)acetate is a chemical compound with the molecular formula C16H12Cl4O4. It is an ester derived from acetic acid and 2,4-dichlorophenol. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,2-bis(2,4-dichlorophenoxy)acetate typically involves the reaction of 2,4-dichlorophenol with ethyl chloroacetate in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the ethyl chloroacetate, displacing the chloride ion .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled conditions. The reaction mixture is heated to facilitate the reaction, and the product is purified through distillation or recrystallization to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-bis(2,4-dichlorophenoxy)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield 2,4-dichlorophenol and acetic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The chlorine atoms in the phenyl rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Hydrolysis: 2,4-dichlorophenol and acetic acid.
Oxidation: 2,4-dichlorophenoxyacetic acid.
Substitution: Various substituted phenoxyacetates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,2-bis(2,4-dichlorophenoxy)acetate has diverse applications in scientific research:
Agriculture: Used as a herbicide to control broadleaf weeds.
Pharmaceuticals: Investigated for its potential antitumor properties.
Chemical Research: Utilized as a reagent in organic synthesis and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of Ethyl 2,2-bis(2,4-dichlorophenoxy)acetate involves its interaction with specific molecular targets. In agricultural applications, it acts as a herbicide by mimicking natural plant hormones, leading to uncontrolled growth and eventual death of the plant. In pharmaceutical research, its antitumor activity is attributed to its ability to interfere with cellular processes and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Ethyl 2,2-bis(2,4-dichlorophenoxy)acetate can be compared with other similar compounds such as:
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features but different functional groups.
Butyl 2,4-dichlorophenoxyacetate: Another ester derivative with similar herbicidal properties but different physical and chemical characteristics.
Uniqueness
This compound is unique due to its specific ester linkage, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Conclusion
This compound is a versatile compound with significant applications in agriculture, pharmaceuticals, and chemical research. Its unique chemical structure and reactivity make it a valuable tool in various scientific endeavors.
Properties
CAS No. |
92854-60-9 |
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Molecular Formula |
C9-H6-N2-O2 |
Origin of Product |
United States |
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